![molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9](/img/no-structure.png)

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

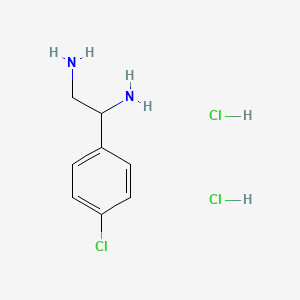

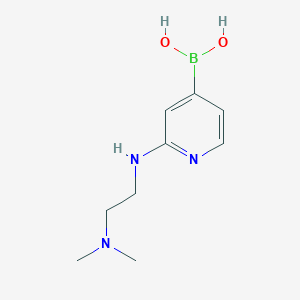

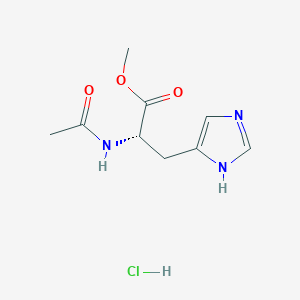

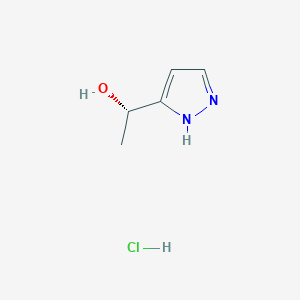

“[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 248.09 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this method is due to its mild and functional group-tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学的研究の応用

Optical Modulation and Sensor Development

Phenyl boronic acids, including derivatives with fluorine substituents, have been demonstrated to play a significant role in optical modulation and sensor development. For example, these compounds have been used to create aqueous dispersions of single-walled carbon nanotubes (SWNTs) that respond to saccharide binding by quenching near-infrared fluorescence. This application is particularly relevant for saccharide recognition, indicating a potential for the development of advanced sensors for biological and environmental monitoring (Mu et al., 2012).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure analysis of amino-3-fluorophenyl boronic acids. These studies provide insights into the chemical behavior and potential applications of these compounds in creating glucose sensing materials, demonstrating their importance in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).

Organic Synthesis Applications

Fluorescence Quenching and Analytical Chemistry

Fluoro-substituted phenylboronic acids have been used in fluorescence quenching studies, which are critical in analytical chemistry for detecting various analytes. These studies have shown how the structural properties of boronic acid derivatives can influence their fluorescence quenching behavior, providing a basis for the development of new fluorescent sensors (Geethanjali et al., 2015).

Influence on Phenylboronic Compounds' Properties

Investigations into the influence of fluorine substituents on the properties of phenylboronic compounds have revealed how these modifications affect their acidity, hydrolytic stability, and spectroscopic properties. Such research is vital for designing boronic acids and their derivatives for specific applications in materials science, biology, and medicine (Gozdalik et al., 2017).

特性

CAS番号 |

1449135-54-9 |

|---|---|

製品名 |

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |

分子式 |

C12H16BFN2O3 |

分子量 |

266.08 g/mol |

IUPAC名 |

[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |

InChIキー |

MUCDVOJGMDHXTG-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |

正規SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)